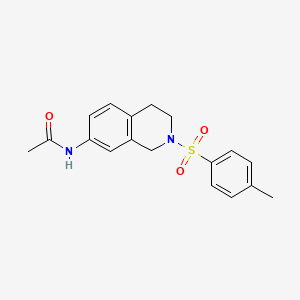

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

The synthesis of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” involves multicomponent reactions . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactions involving “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” are mainly centered around its C(1)-functionalization . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be determined using various spectroscopic techniques . For instance, its melting point can be determined, and its chemical shifts can be analyzed using NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

- Synthesis and Cytotoxicity : Researchers have synthesized derivatives of N-tosyl-1,2,3,4-tetrahydroisoquinoline and evaluated their cytotoxicity against cancer cell lines. Notably, some analogs displayed significant cytotoxic effects, particularly against MOLT-3 cells. For instance, the o-hydroxy derivative showed potent activity against HuCCA-1, A-549, and MOLT-3 cell lines .

- Natural Sources : Isoquinoline is a crucial heterocyclic scaffold found in natural sources. Isoquinoline alkaloids exhibit diverse pharmacological properties, including anticancer activity .

- Synthetic Isoquinolines : Researchers have explored synthetic isoquinoline derivatives for various biological activities, such as matrix metalloproteinase inhibition, carbonic anhydrase inhibition, and delta opioid receptor ligand properties .

- Biologically Active Molecules : Sulfonamide-containing compounds are present in biologically active molecules. Aryl/heteroaryl sulfonamides, including those based on 1,2,3,4-tetrahydroisoquinoline, have been investigated for their antitumor properties .

- Synthetic Approaches : N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives can serve as precursors for 1,2,3-triazoles. Researchers have explored synthetic methods for 1,2,3-triazole derivatives, which have diverse applications .

- Quantitative Structure-Activity Relationship (QSAR) : Researchers have used QSAR models to understand the physicochemical properties influencing cytotoxicity. Descriptors like total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index (PJI3) play a crucial role in predicting cytotoxicities .

- 1,2,3-/1,2,4-Triazoles : Researchers have explored synthetic methods for 1,2,3-/1,2,4-triazoles. These methods offer high regioselectivity, functional group tolerance, and a wide substrate scope .

Anticancer Activity

Isoquinoline Scaffold

Sulfonamide Moiety

1,2,3-Triazoles

QSAR Studies

Regioselectivity and Functional Group Tolerance

Zukünftige Richtungen

The future directions in the research of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” and its derivatives could involve the development of new and environmentally friendly methods for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-3-7-18(8-4-13)24(22,23)20-10-9-15-5-6-17(19-14(2)21)11-16(15)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDBZGBPZBTCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)